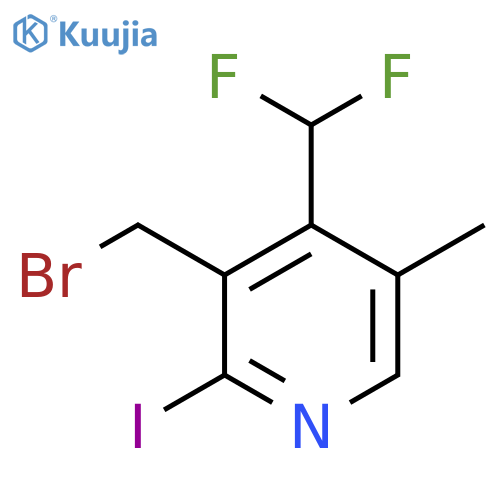

Cas no 1805516-69-1 (3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)

1805516-69-1 structure

商品名:3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine

CAS番号:1805516-69-1

MF:C8H7BrF2IN

メガワット:361.953160524368

CID:4804766

3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine

-

- インチ: 1S/C8H7BrF2IN/c1-4-3-13-8(12)5(2-9)6(4)7(10)11/h3,7H,2H2,1H3

- InChIKey: PHYSOCFKNRTGJH-UHFFFAOYSA-N

- ほほえんだ: IC1C(CBr)=C(C(F)F)C(C)=CN=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 12.9

3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029025026-250mg |

3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |

1805516-69-1 | 95% | 250mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A029025026-1g |

3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |

1805516-69-1 | 95% | 1g |

$2,895.00 | 2022-04-01 | |

| Alichem | A029025026-500mg |

3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |

1805516-69-1 | 95% | 500mg |

$1,617.60 | 2022-04-01 |

3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Ping Tong Food Funct., 2020,11, 628-639

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1805516-69-1 (3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬